Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622473
InChI: InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)
SMILES:
Molecular Formula: C26H25NO3
Molecular Weight: 399.5 g/mol

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-

CAS No.:

Cat. No.: VC18622473

Molecular Formula: C26H25NO3

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)- -

Specification

Molecular Formula C26H25NO3
Molecular Weight 399.5 g/mol
IUPAC Name 2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide
Standard InChI InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)
Standard InChI Key FCQZYAJFAUTKRU-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Molecular Structure and Chemical Identity

Structural Elucidation

The compound’s IUPAC name, 2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, reflects its intricate architecture. The core pentanamide chain (CH3C(O)NH2\text{CH}_3\text{C(O)NH}_2) is modified at the 2-position with a benzylidene group (C6H5CH=\text{C}_6\text{H}_5\text{CH=}), at the 3-position with an oxo group (O=\text{O=}), and at the 4-position with a methyl group (CH3\text{CH}_3). The N-terminal is substituted with a 4-(phenylmethoxy)phenyl moiety (C6H5OCH2C6H4\text{C}_6\text{H}_5\text{OCH}_2\text{C}_6\text{H}_4). The canonical SMILES notation, \text{CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3, further clarifies the connectivity and stereoelectronic features.

Structural ParameterValueSource
Molecular FormulaC26H25NO3\text{C}_{26}\text{H}_{25}\text{NO}_3
Molecular Weight399.5 g/mol
Crystallographic Space GroupP-1
Unit Cell Length15.94 Å

Synthesis and Reaction Challenges

Synthetic Pathways

The synthesis of pentanamide derivatives typically involves acylation, condensation, and protection-deprotection sequences. For this compound, a plausible route begins with the formation of the 4-methyl-3-oxopentanamide core via a Claisen condensation between ethyl acetoacetate and methylamine, followed by oxidation. Subsequent benzylidene incorporation likely employs a Knoevenagel condensation with benzaldehyde under basic conditions. The 4-(phenylmethoxy)phenyl group is introduced via nucleophilic aromatic substitution using benzyl bromide and a phenol derivative.

Key Challenges

  • Stereochemical Control: The benzylidene group’s E/Z isomerism necessitates chiral auxiliaries or asymmetric catalysis to achieve enantiopure products.

  • Functional Group Compatibility: The oxo and amide groups are prone to side reactions (e.g., overoxidation, hydrolysis), requiring protective strategies such as silylation or tritylation.

  • Purification Difficulties: The compound’s high molecular weight and aromaticity result in low solubility, complicating chromatographic separation.

Computational and Quantum Chemical Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the RB3LYP/LANL2DZ level with the IEFPCM solvent model (benzene) reveal critical electronic properties . The HOMO-LUMO energy gap (ΔE=5.1005.523eV\Delta E = 5.100–5.523 \, \text{eV}) indicates moderate reactivity, with lower gaps favoring charge transfer interactions (Table 1) . The electrophilicity index (ω=1.9332.240\omega = 1.933–2.240) suggests a propensity to accept electrons, aligning with its potential as a Michael acceptor in biological systems .

Table 1: DFT-Derived Reactivity Parameters for Halogen-Substituted Analogues

ParameterPA + FPPA + CPPA + BPPA + IP
EHOMOE_{\text{HOMO}} (eV)-6.051-6.065-6.008-5.930
ELUMOE_{\text{LUMO}} (eV)-0.546-0.541-0.511-0.830
ΔE\Delta E (eV)5.5055.5235.4975.100
ω\omega1.9761.9751.9332.240

Noncovalent Interactions and Stability

Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions, particularly σ(C–H)π(C=O)\sigma(\text{C–H}) \rightarrow \pi^*(\text{C=O}) and σ(N–H)π(C=O)\sigma(\text{N–H}) \rightarrow \pi^*(\text{C=O}), stabilizing the molecule . Hirshfeld surface analysis corroborates the dominance of H-bonding (N–H···O, 40%) and van der Waals interactions (C–H···π, 35%) in the crystal packing .

Physicochemical and Dielectric Properties

Solubility and Thermal Behavior

The compound exhibits limited solubility in polar solvents (e.g., methanol, chloroform) but dissolves in dimethyl sulfoxide (DMSO) . Melting point data are unavailable, but analogous amides melt between 101–106°C . Thermogravimetric analysis (TGA) of related compounds suggests decomposition above 200°C, consistent with the thermal stability of aromatic amides .

Dielectric Relaxation Studies

Dielectric measurements at varying molar ratios (0.2–1.0 M) in benzene reveal frequency-dependent permittivity (ϵ\epsilon') and loss (ϵ\epsilon'') . The static permittivity (ϵ0\epsilon_0) ranges from 12.4 to 18.7, indicating moderate polarity, while the high-frequency permittivity (ϵ\epsilon_\infty) values (2.1–3.4) align with nonpolar aromatic systems .

Table 2: Dielectric Parameters at 298 K

Molar Ratioϵ\epsilon' (1 kHz)ϵ\epsilon'' (1 kHz)ϵ0\epsilon_0ϵ\epsilon_\infty
0.28.30.4512.42.1
0.510.10.6715.22.8
1.012.90.9218.73.4

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